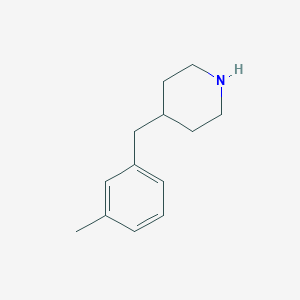

4-(3-Methyl-benzyl)-piperidine

Description

Overview of Piperidine-Containing Chemical Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence is underscored by its presence in a vast number of FDA-approved drugs. acs.orgnih.gov The utility of the piperidine moiety stems from its ability to exist in a stable chair conformation, providing a three-dimensional framework that can be strategically functionalized to interact with biological targets. nih.gov The incorporation of piperidine scaffolds into drug candidates can favorably modulate crucial pharmacokinetic properties such as lipophilicity and metabolic stability. acs.org Furthermore, these scaffolds can enhance biological activity and selectivity for their intended targets. nih.gov The versatility of the piperidine ring allows for its application in a wide array of therapeutic areas, including but not limited to central nervous system (CNS) disorders, cancer, and infectious diseases. nih.govresearchgate.net

Significance of Benzylpiperidine Derivatives in Drug Discovery and Development

The attachment of a benzyl (B1604629) group to the piperidine core gives rise to the benzylpiperidine scaffold, a structural motif found in numerous biologically active compounds. These derivatives have demonstrated a broad spectrum of pharmacological activities. ontosight.ai Notably, 4-benzylpiperidine (B145979) derivatives have been extensively investigated for their potent and selective interaction with various receptors in the central nervous system. acs.orgwikipedia.org For instance, derivatives of 4-benzylpiperidine have been identified as potent ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. acs.orgnih.govacs.org The benzyl group itself offers opportunities for substitution on the aromatic ring, allowing for fine-tuning of the molecule's electronic and steric properties to optimize target binding and pharmacokinetic profiles. acs.org

Research Rationale for Investigating 4-(3-Methyl-benzyl)-piperidine

The specific investigation of 4-(3-Methyl-benzyl)-piperidine is rooted in the broader interest in 4-benzylpiperidine derivatives as modulators of CNS targets. The rationale for synthesizing and evaluating this particular analogue stems from a systematic exploration of the structure-activity relationships (SAR) within this chemical class. acs.orgacs.org By introducing a methyl group at the meta-position (position 3) of the benzyl ring, researchers aim to understand how this modification influences the compound's affinity and selectivity for its biological targets compared to the unsubstituted parent compound or other positional isomers. acs.org

Studies on related 4-benzylpiperidine derivatives have shown that substitutions on the benzyl ring can significantly impact their binding affinity for receptors such as the sigma receptors (σ1 and σ2). acs.orgacs.org The exploration of such analogues is a crucial step in the development of more potent and selective drug candidates. The methyl group in the 3-position can alter the electronic distribution and conformational preferences of the benzyl moiety, which in turn can affect its interaction with the binding pocket of a receptor. acs.org Therefore, the synthesis and pharmacological evaluation of 4-(3-Methyl-benzyl)-piperidine contribute to a deeper understanding of the structural requirements for optimal activity within the 4-benzylpiperidine class of compounds, potentially leading to the identification of novel therapeutic agents.

Chemical and Physical Properties of 4-(3-Methyl-benzyl)-piperidine

| Property | Value |

| CAS Number | 496056-53-2 |

| Molecular Formula | C13H19N |

| Molecular Weight | 189.30 g/mol |

| LogP | 3.036 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Freely Rotatable Bonds | 2 |

This data is compiled from publicly available chemical databases. fluorochem.co.uk

Research Findings on Related Benzylpiperidine Derivatives

While specific research findings on 4-(3-Methyl-benzyl)-piperidine are limited, studies on closely related analogues provide valuable insights into the potential biological activity of this compound class. For example, a study on a series of 1-aralkyl-4-benzylpiperidine derivatives highlighted their high affinity for sigma receptors. The table below summarizes the binding affinities of selected compounds from that study.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| Lead Compound | 1.40 | 0.49 |

| Derivative 1 | 0.4 | 3.3 |

| Derivative 2 | 9.8 | 1.1 |

Data adapted from Berardi et al., J. Med. Chem. 2005, 48, 5, 1567–1575. acs.org It is important to note that these compounds have substitutions on the piperidine nitrogen, and their binding affinities are not directly representative of 4-(3-Methyl-benzyl)-piperidine itself but indicate the potential of the underlying scaffold.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-3-2-4-13(9-11)10-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMFOUPCWRHPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457212 | |

| Record name | 4-(3-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496056-53-2 | |

| Record name | 4-(3-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Methyl Benzyl Piperidine

Established Synthetic Routes for Piperidine (B6355638) Ring Formation

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous robust synthetic methods for its construction. These strategies generally involve forming the six-membered ring through cyclization of a linear precursor, or by reduction of a pre-existing aromatic heterocycle.

Ring-Closure Reactions and Cyclization Strategies

Ring-closing reactions are a fundamental approach to heterocycle synthesis, where an acyclic precursor containing the requisite atoms is induced to cyclize. For piperidines, these methods often involve forming one or more carbon-nitrogen or carbon-carbon bonds in the key ring-forming step.

Key Ring-Closure Strategies for Piperidine Synthesis

| Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | A powerful method that uses a diene precursor containing a nitrogen atom. A metal catalyst, typically ruthenium-based, facilitates the formation of a new double bond within the ring, which is subsequently hydrogenated. | Grubbs' or Hoveyda-Grubbs catalysts | acs.org, capes.gov.br, nih.gov |

| Radical Cyclization | This approach involves the generation of a nitrogen or carbon radical which then attacks a tethered double or triple bond in an intramolecular fashion to form the piperidine ring. | Radical initiators (e.g., AIBN), transition metals (e.g., Copper) | mdpi.com, nih.gov |

| Reductive Cyclization | An intramolecular reaction where a precursor containing two functional groups, such as a nitro group and an acetal, undergoes reduction and subsequent cyclization to form the piperidine ring. mdpi.com | Palladium catalysts | mdpi.com |

| Aza-Diels-Alder Reaction | A [4+2] cycloaddition reaction between an imine (the dienophile) and a diene to form a tetrahydropyridine, which can be reduced to a piperidine. | Lewis or Brønsted acids |

| Intramolecular Hydroamination/Cyclization | An acid-mediated cascade involving the functionalization of an alkyne to form an enamine, which generates an iminium ion that is subsequently reduced to the piperidine. mdpi.com | Acids | mdpi.com |

A notable example is the use of ring-closing metathesis (RCM) to synthesize 4-substituted piperidines. acs.orgcapes.gov.brnih.gov This method provides excellent control over stereochemistry by starting with chiral precursors, such as the amino acid D-serine, to set the absolute configuration. acs.orgnih.gov Another powerful technique is radical cyclization, where, for instance, N-radical approaches can be used for C-H amination/cyclization cascades. mdpi.com Cobalt-porphyrin complexes have been shown to catalyze the formation of piperidines from linear aldehydes through a mechanism involving radical-rebound ring closure. nih.gov

Reductive Amination Approaches for Piperidine Synthesis

Reductive amination is a versatile and widely used method for forming C-N bonds. In the context of piperidine synthesis, it is most often employed in an intramolecular fashion. An acyclic precursor containing both an amine and a carbonyl group (aldehyde or ketone) can cyclize via imine or enamine formation, followed by in-situ reduction to yield the saturated piperidine ring. masterorganicchemistry.com

This method is particularly valuable as it avoids the common problem of over-alkylation seen in direct alkylation reactions. masterorganicchemistry.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for imines over carbonyls. masterorganicchemistry.com This selectivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are combined. masterorganicchemistry.com

The synthesis of complex piperidine derivatives often relies on this strategy. For example, a key step in the scaled-up production of cis-N-benzyl-3-methylamino-4-methylpiperidine involved a reductive amination following an oxidation step. acs.orgresearchgate.net Similarly, stereoselective reductive amination using bulky hydride sources has been employed to create bicyclic amine scaffolds with high diastereoselectivity. mdpi.com

Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridines represents one of the most direct and atom-economical routes to the piperidine core. researchgate.net This approach involves the dearomatization of a stable aromatic ring, a process that typically requires a catalyst and a hydrogen source. A wide array of transition-metal catalysts, including those based on palladium, rhodium, iridium, ruthenium, and nickel, have been developed for this transformation. mdpi.comresearchgate.net

Catalysts for Pyridine Hydrogenation

| Catalyst Type | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Palladium (e.g., Pd/C) | H₂ gas, Ammonium (B1175870) formate | Widely used, effective for pyridine N-oxides. organic-chemistry.org | organic-chemistry.org, researchgate.net |

| Rhodium (e.g., [Cp*RhCl₂]₂) | Formic acid/triethylamine (Transfer Hydrogenation) | Highly chemoselective for pyridinium (B92312) salts, mild conditions. researchgate.netdicp.ac.cn | researchgate.net, dicp.ac.cn |

| Iridium (e.g., N,P-ligated Ir complexes) | H₂ gas | Excellent for asymmetric hydrogenation of pyridinium ylides, high enantioselectivity. mdpi.comdiva-portal.org | mdpi.com, diva-portal.org |

| Ruthenium (e.g., RuCl₃·xH₂O) | Borane-ammonia | Effective for transfer hydrogenation. organic-chemistry.org | organic-chemistry.org |

| Boron-based (Organocatalyst) | Hydrosilanes, Ammonia borane (B79455) | Metal-free alternative, often cis-selective. mdpi.comorganic-chemistry.org | mdpi.com, organic-chemistry.org |

A significant advantage of this method is the potential for stereocontrol. Asymmetric hydrogenation of substituted pyridines or pyridinium salts using chiral catalysts can provide direct access to enantiomerically enriched piperidines. dicp.ac.cndiva-portal.org For example, iridium catalysts with chiral N,P-ligands have been successfully used for the asymmetric hydrogenation of ortho-substituted pyridines that have been activated as N-iminopyridinium ylides, achieving excellent enantiomeric excess (ee) after recrystallization. diva-portal.org Similarly, rhodium-catalyzed transfer hydrogenation can be used to perform an asymmetric reductive transamination on pyridinium salts, yielding various chiral piperidines. dicp.ac.cn

Strategies for Introducing the 3-Methyl-benzyl Moiety at the C-4 Position of the Piperidine Scaffold

Once the piperidine ring is formed, or during its construction, the 3-methyl-benzyl substituent must be introduced at the C-4 position. This can be achieved through various C-C bond-forming reactions.

Alkylation and Arylation Methodologies

Alkylation represents a classic method for forming C-C bonds. In the context of synthesizing 4-(3-Methyl-benzyl)-piperidine, this typically involves the reaction of a piperidine-based nucleophile with an electrophilic 3-methylbenzyl species, such as 3-methylbenzyl chloride or bromide.

One common strategy involves using a 4-piperidone (B1582916) derivative as the starting material. The piperidone can be deprotonated at the C-3 position to form an enolate, which can then be alkylated. Subsequent removal of the ketone functionality would yield the desired product. Alternatively, direct alkylation at the C-4 position can be challenging. However, reacting piperidin-4-ol with 3-methylbenzyl chloride under basic conditions is a reported method for synthesizing the closely related 4-[(3-Methylphenyl)methyl]piperidin-4-ol. The synthesis of 3-[(3-Methylphenyl)methyl]piperidine has also been described via the alkylation of piperidine with 3-methyl-benzyl chloride.

More advanced techniques involve the direct functionalization of a C-H bond. Palladium-catalyzed C(sp³)–H arylation at the unactivated C-4 position of piperidines has been developed using specialized directing groups. acs.org This methodology allows for the direct coupling of a piperidine derivative with an aryl halide, offering a modern and efficient route to 4-aryl piperidines. acs.org

Stereoselective Synthesis of 4-(3-Methyl-benzyl)-piperidine and its Stereoisomers

The target compound, 4-(3-Methyl-benzyl)-piperidine, possesses a prochiral center at the C-4 position of the piperidine ring. Therefore, its synthesis can result in a racemic mixture or, through stereoselective methods, a specific enantiomer. Achieving stereocontrol is a central theme in modern organic synthesis.

Stereoselectivity can be introduced at various stages of the synthesis:

During Ring Formation: Asymmetric ring-closure or cyclization reactions can establish the desired stereochemistry from the outset. For example, a ring-closing metathesis approach starting from a chiral pool material like D-serine can produce trans-4-aryl-substituted piperidines stereoselectively. acs.orgnih.gov Similarly, a three-component vinylogous Mannich reaction using a chiral amine (α-methyl benzylamine) can generate highly substituted dihydropyridinones which can be reduced to the corresponding piperidines with excellent stereocontrol. rsc.org

During Precursor Modification: The most direct route to an enantiomerically pure product would be the asymmetric hydrogenation of a 4-(3-methylbenzyl)pyridine precursor. The development of chiral iridium, rhodium, and ruthenium catalysts for the asymmetric hydrogenation of pyridines and pyridinium salts makes this a highly viable strategy. mdpi.comdicp.ac.cndiva-portal.org

During Functionalization: Diastereoselective alkylation of a chiral piperidine derivative can be used to introduce the benzyl (B1604629) moiety. For instance, the alkylation of N-galactosyl-2-piperidones occurs with high stereoselectivity due to the influence of the chiral carbohydrate auxiliary. znaturforsch.com Chemo-enzymatic methods, which combine the selectivity of enzymes with chemical reactions, also offer powerful tools for the asymmetric dearomatization of pyridines to create chiral piperidines. researchgate.net

These advanced strategies highlight the capability of modern synthetic chemistry to precisely control the three-dimensional architecture of molecules like 4-(3-Methyl-benzyl)-piperidine and its related stereoisomers. acs.orgnih.gov

Derivatization Strategies for 4-(3-Methyl-benzyl)-piperidine

The chemical tractability of the 4-(3-methyl-benzyl)-piperidine core allows for systematic structural modifications to explore structure-activity relationships (SAR). Researchers employ various synthetic strategies to introduce diverse functional groups and structural motifs, thereby modulating the biological activity of the parent compound.

The secondary amine of the piperidine ring is a primary site for derivatization, readily undergoing N-substitution reactions. This position is crucial as substituents can influence receptor binding, membrane permeability, and metabolic stability. researchgate.net

A common strategy involves the alkylation or acylation of the piperidine nitrogen. For instance, reductive amination using an appropriate aldehyde or ketone is a widely used method. The reaction of a piperidine derivative with an aldehyde, such as 4-hydroxybenzaldehyde, in the presence of a reducing agent like sodium cyanoborohydride, can yield N-substituted products. acs.org Another approach is the reaction with acid chlorides to form amides. acs.org

These N-substituents can range from simple alkyl or benzyl groups to more complex moieties designed to interact with specific biological targets. For example, the introduction of a 3-fluoro-4-methoxybenzyl group at the nitrogen position has been explored in the development of Dopamine (B1211576) D4 receptor antagonists. nih.gov In the synthesis of novel anti-osteoporosis agents, the piperidine nitrogen of a related scaffold was derivatized with a 4-methoxyphenylsulfonyl group. mdpi.com

The choice of the N-substituent is critical for the desired pharmacological effect. Studies on piperidine-based analogues of cocaine revealed that N-demethylation followed by the introduction of other substituents significantly altered activity at serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. acs.org

Table 1: Examples of N-Substituted Piperidine Derivatives and their Biological Context

| Starting Material | N-Substituent | Resulting Compound Class | Biological Target/Application | Reference |

|---|---|---|---|---|

| (3R,4S)-4-(4-chlorophenyl)piperidine-3-carboxylic acid methyl ester | Benzyl bromide | N-benzyl piperidine | Cocaine analogues for transporter inhibition | acs.org |

| Piperidine | 4-Fluorobenzaldehyde | N-aryl piperidine | Dihydrofolate reductase inhibitors | nih.gov |

| 3-Hydroxypiperidine | Various benzyl groups (e.g., 3-fluoro-4-methoxybenzyl) | N-benzyl-3-benzyloxypiperidines | Dopamine D4 receptor antagonists | nih.gov |

The benzyl ring of 4-(3-methyl-benzyl)-piperidine offers another avenue for structural modification. Varying the substituents on this aromatic ring can profoundly impact ligand-receptor interactions, particularly through hydrophobic, steric, and electronic effects. The existing 3-methyl group provides a specific lipophilic and steric profile that can be systematically altered.

Research into dopamine D4 receptor antagonists has shown that modifications to a benzyl ether moiety, analogous to the benzyl group in the title compound, significantly affect potency. For example, starting with a 3-methylbenzyl group, the introduction of fluorine atoms (e.g., 3-fluorobenzyl, 3,4-difluorobenzyl, 4-fluoro-3-methylbenzyl) or a trifluoromethyl group (e.g., 3-trifluoromethyl) led to compounds with comparable or, in some cases, vastly improved activity. nih.gov

Similarly, in the development of NMDA receptor antagonists, a para-methyl substitution on the benzyl ring of a lead compound resulted in a threefold increase in anticonvulsant activity in a maximal electroshock (MES) assay. nih.gov This highlights the sensitivity of biological activity to the position and nature of substituents on the benzyl ring. The introduction of chloro, bromo, or methoxy (B1213986) groups has also been systematically explored in various piperidine series to optimize activity against targets like Cathepsin K. mdpi.com

Table 2: Effect of Benzyl Ring Substitution on Biological Activity in Piperidine Scaffolds

| Parent Benzyl Substituent | Modified Benzyl Substituent | Compound Series | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzyl | 4-Methylbenzyl | NMDA Receptor Antagonists | ~3-fold increase in in vivo MES activity (ED₅₀ = 0.7 mg/kg iv) | nih.gov |

| 3-O-benzyl | 3-Fluorobenzyl | Dopamine D4 Receptor Antagonists | ~10-fold improvement in Ki value (167 nM) | nih.gov |

| 3-O-benzyl | 4-Fluoro-3-methylbenzyl | Dopamine D4 Receptor Antagonists | Potent activity (Ki = 166 nM) | nih.gov |

| Benzyl | 3-Chlorobenzyl | Piperidine-3-carboxamides | Active Cathepsin K inhibitor | mdpi.com |

Hybridization involves covalently linking the 4-(3-methyl-benzyl)-piperidine scaffold to other pharmacologically relevant moieties to create multifunctional molecules. This strategy aims to combine the desirable properties of each component, potentially leading to novel mechanisms of action or improved therapeutic profiles. researchgate.net

One powerful method for generating such hybrids is the Ugi four-component reaction. This one-pot reaction allows for the combination of a ketone (e.g., an N-substituted 4-piperidone), an amine, an isocyanide, and a carboxylic acid to rapidly generate a diverse library of complex piperidine-based molecules. ub.edu This approach has been used to create influenza virus inhibitors by introducing varied amino acid and other substituents at the C-4 position of an N-benzylpiperidine ring. ub.edu

Another hybridization strategy involves linking the piperidine core to other heterocyclic systems known for their biological activity. For example, piperidine-dihydropyridine hybrids have been synthesized and evaluated as anticancer agents. researchgate.net In these molecules, a piperidine moiety is connected to a dihydropyridine (B1217469) ring, which itself is further substituted. These hybrids have demonstrated significant inhibitory effects against human breast and lung cancer cell lines. researchgate.net

The development of NMDA receptor antagonists also provides an example of hybridization, where a 4-hydroxy-4-(4-methylbenzyl)piperidine core was linked via an ether bond at the piperidine nitrogen to a 4-hydroxyphenoxyethyl group. This complex hybrid, Co 101244, was found to have an optimal pharmacological profile with high potency and reduced side effects. nih.gov

Table 3: Examples of Hybrid Compounds Based on Substituted Piperidines

| Piperidine Scaffold | Hybridized Moiety | Synthetic Approach | Resulting Hybrid Class | Biological Application | Reference |

|---|---|---|---|---|---|

| N-Benzyl-4-piperidone | Amino acids, isocyanides, primary amines | Ugi four-component reaction | 1,4,4-Trisubstituted piperidines | Influenza H1N1 inhibitors | ub.edu |

| Piperidine | Dihydropyridine | Multi-step synthesis | Piperidine-dihydropyridine hybrids | Anticancer agents | researchgate.net |

| 4-Hydroxy-4-(4-methylbenzyl)piperidine | 4-Hydroxyphenoxyethyl | Multi-step synthesis | Phenoxyethyl-piperidine hybrids | NMDA receptor antagonists | nih.gov |

Advanced Analytical and Structural Characterization of 4 3 Methyl Benzyl Piperidine

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(3-Methyl-benzyl)-piperidine is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the benzylic methylene (B1212753) bridge, the aromatic ring, and the methyl group. The predicted chemical shifts (δ) in ppm, based on data from 4-benzylpiperidine (B145979) and considering the electronic effects of the meta-methyl group, are detailed below. chemicalbook.comorgchemboulder.comlibretexts.org The presence of the methyl group on the benzyl (B1604629) ring would cause subtle shifts in the aromatic proton signals compared to the unsubstituted 4-benzylpiperidine. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(3-Methyl-benzyl)-piperidine

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (C2', C4', C5', C6') | 6.9 - 7.2 | Multiplet (m) | Four distinct signals expected due to meta-substitution. |

| Piperidine N-H | ~1.5 - 2.5 | Broad Singlet (br s) | Shift is concentration and solvent dependent. |

| Piperidine H-2, H-6 (axial/eq) | 2.9 - 3.1 (eq), 2.5 - 2.7 (ax) | Multiplets (m) | Axial and equatorial protons are chemically distinct. |

| Benzylic CH₂ | 2.5 - 2.6 | Doublet (d) | Coupled to the adjacent piperidine H-4 proton. |

| Methyl CH₃ | ~2.3 | Singlet (s) | Characteristic singlet for an aryl methyl group. |

| Piperidine H-4 | 1.6 - 1.8 | Multiplet (m) | Complex signal due to coupling with adjacent protons. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The predicted chemical shifts for 4-(3-Methyl-benzyl)-piperidine are based on known data for 4-benzylpiperidine and standard substituent effects. chemicalbook.comnih.gov The spectrum would confirm the presence of 13 unique carbon environments, consistent with the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-Methyl-benzyl)-piperidine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-1' (quaternary) | ~141 |

| Aromatic C-3' (quaternary) | ~138 |

| Aromatic C-2', C-4', C-5', C-6' | 126 - 130 |

| Piperidine C-2, C-6 | ~47 |

| Piperidine C-4 | ~38 |

| Benzylic CH₂ | ~43 |

| Piperidine C-3, C-5 | ~33 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 4-(3-Methyl-benzyl)-piperidine is expected to show several characteristic absorption bands. These predictions are based on the known spectra of 4-benzylpiperidine and other substituted aromatic and piperidine compounds. nih.govchemicalbook.comnist.govvscht.cz

Table 3: Predicted Characteristic FTIR Absorption Bands for 4-(3-Methyl-benzyl)-piperidine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong |

| C-H Bending (Aliphatic) | 1350 - 1450 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

The N-H stretching vibration is a key indicator of the secondary amine in the piperidine ring. libretexts.org The C-H stretches above 3000 cm⁻¹ confirm the presence of the aromatic ring, while those below 3000 cm⁻¹ are characteristic of the aliphatic piperidine and benzyl methylene groups. vscht.cz Specific out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) would further confirm the 1,3- (meta) substitution pattern on the aromatic ring. nist.gov

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For 4-(3-Methyl-benzyl)-piperidine (C₁₃H₁₉N), the expected molecular weight is approximately 189.30 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 189. The fragmentation pattern would likely be dominated by cleavage at the benzylic position and fragmentation of the piperidine ring. Key predicted fragments are based on the established fragmentation of 4-benzylpiperidine. nist.govnist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for 4-(3-Methyl-benzyl)-piperidine

| m/z | Predicted Fragment Ion | Formation Pathway |

|---|---|---|

| 189 | [C₁₃H₁₉N]⁺ | Molecular Ion (M⁺) |

| 105 | [C₈H₉]⁺ | 3-Methylbenzyl cation, from benzylic cleavage |

| 98 | [C₆H₁₂N]⁺ | Piperidine ring fragment after loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, a common rearrangement from benzyl fragments |

The base peak in the spectrum would likely be the 3-methylbenzyl cation (m/z 105) or the tropylium ion (m/z 91), formed by the stable benzylic cleavage, which is a characteristic fragmentation pathway for such compounds.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While no specific crystal structure for 4-(3-Methyl-benzyl)-piperidine is publicly documented, the solid-state conformation can be reliably inferred from crystallographic studies of analogous 4-substituted piperidines. iucr.org It is well-established that the piperidine ring adopts a stable chair conformation to minimize steric strain.

In the solid state, the 4-(3-methyl-benzyl) substituent would be expected to occupy an equatorial position on the piperidine chair. This orientation is sterically favored over the more hindered axial position, a common observation in the crystal structures of similarly substituted piperidine derivatives. nih.govrsc.org The molecules in the crystal lattice would likely be linked by intermolecular N-H···N hydrogen bonds, forming chains or more complex networks, which is a typical packing motif for secondary piperidines. iucr.org A definitive analysis, including precise bond lengths, bond angles, and torsional angles, would require single-crystal X-ray diffraction analysis of the compound.

Chromatographic and Purity Assessment Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating 4-(3-Methyl-benzyl)-piperidine from reaction impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the most common method for purity analysis. A C18 stationary phase column would be suitable, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution (e.g., using ammonium (B1175870) acetate (B1210297) or formic acid to ensure the analyte is in a consistent protonation state). Detection would most likely be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance of the methyl-substituted benzene (B151609) ring (around 254-270 nm). The method would be validated for linearity, accuracy, and precision to ensure reliable purity measurements. researchgate.net

Gas Chromatography (GC): GC is also a viable technique for purity assessment, particularly for checking for volatile impurities. Due to the basic nature of the piperidine nitrogen, which can cause peak tailing on standard silica-based columns, a column specifically designed for amine analysis (e.g., a CP-Volamine or similar wax-based or base-deactivated column) would be preferable. researchgate.netunodc.org A flame ionization detector (FID) would provide a robust and linear response for quantification. The sample would be dissolved in a suitable organic solvent before injection.

Both HPLC and GC methods would allow for the separation and quantification of impurities, providing a precise assessment of the compound's purity.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| 4-(3-Methyl-benzyl)-piperidine |

| 4-benzylpiperidine |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

Biological Activity and Pharmacological Spectrum of 4 3 Methyl Benzyl Piperidine Derivatives

Target Identification and Mechanism of Action Studies

Research into 4-(3-methyl-benzyl)-piperidine derivatives has revealed a complex pharmacological profile, with compounds from this class showing affinity for a range of receptors. The primary mechanism of action for these derivatives often involves direct interaction with the binding sites of these receptors, leading to agonistic, antagonistic, or modulatory effects.

The versatility of the substituted benzylpiperidine structure allows it to interact with various GPCRs, a large family of receptors that play crucial roles in cellular signaling and are major targets for drug development.

While direct data on 4-(3-methyl-benzyl)-piperidine is limited, the broader class of 4-benzylpiperidine (B145979) and its derivatives has been shown to interact with dopamine (B1211576) receptors. The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a notable selectivity for dopamine (DA) and norepinephrine (B1679862) (NE) over serotonin (B10506) (5-HT) wikipedia.org. Its efficacy as a dopamine releaser is characterized by an EC50 value of 109 nM wikipedia.org.

Furthermore, structural analogues have been extensively studied. For instance, derivatives where the benzyl (B1604629) group is substituted differently, such as with a methanesulfonylphenyl group, show complex interactions with the dopamine D2 receptor. The compound 4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine (ACR16) displays low in vitro binding affinity for the D2 receptor (Kᵢ > 1 µM) but demonstrates significant D2 receptor occupancy in vivo, suggesting it functions as a "dopamine stabilizer" capable of modulating both hypo- and hyperdopaminergic states researchgate.netnih.gov. Other research has focused on developing potent and selective antagonists for the D4 receptor subtype, identifying various 4-benzyloxypiperidine and 4-benzylpiperidine derivatives with high affinity nih.govnih.gov. For example, a 4-fluoro-3-methylbenzyl derivative showed a Kᵢ of 135 nM for the D4 receptor nih.gov.

Table 1: Activity of Benzylpiperidine Derivatives at Dopamine Receptors

| Compound | Receptor | Activity Type | Kᵢ (nM) | EC₅₀ (nM) |

|---|---|---|---|---|

| 4-Benzylpiperidine | DAT | Releasing Agent | - | 109 wikipedia.org |

| (-)-OSU6162 | D2 | Stabilizer | 447 researchgate.netnih.gov | - |

| ACR16 | D2 | Stabilizer | >1000 researchgate.netnih.gov | - |

| Compound 8c | D4 | Antagonist | 135 nih.gov | - |

Interaction with G-Protein Coupled Receptors (GPCRs)

Opioid Receptors

Derivatives of benzylpiperidine have been developed as ligands for opioid receptors, demonstrating a range of activities from antagonism to dual-target agonism. A series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to the 4-benzylpiperidine core, were found to be pure opioid receptor antagonists at the µ (mu) and κ (kappa) receptors acs.org.

More recently, a series of thirty benzylpiperidine derivatives were designed and evaluated as dual-acting µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) ligands. This dual-target approach aims to produce potent analgesics. One of the most promising compounds from this series exhibited high affinity for both the MOR (Kᵢ = 56.4 nM) and the σ₁R (Kᵢ = 11.0 nM), indicating a potential for potent antinociceptive effects nih.gov.

Table 2: Binding Affinities of Benzylpiperidine Derivatives at Opioid Receptors

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| Compound 52 | MOR | 56.4 nih.gov |

Sigma Receptors (e.g., S1R)

The sigma-1 (σ₁) receptor is a prominent target for 4-benzylpiperidine derivatives. Numerous studies have reported compounds with high affinity and selectivity for this receptor. The piperidine (B6355638) moiety is often considered a critical structural element for achieving high affinity at the σ₁R unisi.itnih.gov. In many cases, these compounds exhibit dual affinity for both sigma-1 and histamine (B1213489) H3 receptors unisi.itnih.govacs.org.

For instance, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide was found to bind to sigma receptors with high affinity (Kᵢ = 3.4 nM) and high selectivity for the σ₁ subtype over the σ₂ subtype nih.gov. Another study on aralkyl derivatives of 4-benzylpiperidine reported a range of affinities and a σ₂/σ₁ selectivity ratio varying from 0.1 to 9 nih.gov. The development of dual MOR/σ₁R ligands has also highlighted the importance of this target, with one lead compound showing a Kᵢ of 11.0 nM for the σ₁R nih.gov. This interaction with the σ₁R is believed to modulate the activity of other neurotransmitter systems, including the glutamatergic and opioid systems researchgate.net.

Table 3: Binding Affinities of Benzylpiperidine Derivatives at Sigma Receptors

| Compound | Receptor | Kᵢ (nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma (non-selective) | 3.4 nih.gov | 120 (for σ₁ over σ₂) |

| Compound 5 | σ₁R | 3.64 unisi.itnih.gov | - |

| Compound 11 | σ₁R | 4.41 unisi.itnih.gov | - |

NMDA Receptors

Derivatives of 4-benzylpiperidine have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function. The general pharmacophore for many NMDA antagonists of this class includes a 4-benzyl-piperidine group, which provides an aromatic ring and a basic nitrogen atom nih.gov.

These compounds often show selectivity for NMDA receptors containing the NR2B subunit. For example, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent and selective antagonist of the NR1A/2B subtype of the NMDA receptor nih.govconsensus.app. The mechanism of action involves binding to an allosteric modulatory site on the NR2B subunit, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites, which is often referred to as the ifenprodil (B1662929) binding site nih.gov. This antagonism modulates the ion channel's function, preventing excessive calcium influx that can lead to excitotoxicity.

Table 4: Activity of Benzylpiperidine Derivatives at NMDA Receptors

| Compound | Receptor Subtype | Activity Type |

|---|---|---|

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NR1A/2B | Potent Antagonist nih.govconsensus.app |

| RMI-10608 | NMDA (non-selective) | Antagonist wikipedia.org |

Histamine Receptors

A significant body of research has focused on 4-benzylpiperidine derivatives as potent and selective antagonists or inverse agonists for the histamine H3 receptor (H3R) nih.gov. The H3R is a presynaptic autoreceptor that modulates the synthesis and release of histamine and other neurotransmitters in the central nervous system.

Many of these H3R ligands also possess high affinity for sigma-1 receptors, making them dual-target compounds unisi.itnih.gov. The piperidine ring is considered a key structural feature for this dual activity unisi.itnih.gov. Structure-activity relationship studies have shown that modifications to the benzylpiperidine core can significantly influence affinity and selectivity. For instance, one study reported a derivative, compound 12 (ST-1032), with a very high affinity for the human H3R, demonstrated by a pKᵢ value of 9.3 nih.gov. Another study of N-aryl-piperidine derivatives found that substituents on the aromatic ring greatly influenced their agonistic activity at the H3R nih.gov.

Table 5: Binding Affinities of Benzylpiperidine Derivatives at Histamine H3 Receptors

| Compound | Receptor | pKᵢ | Kᵢ (nM) |

|---|---|---|---|

| Compound 12 (ST-1032) | hH3R | 9.3 nih.gov | - |

| Compound 5 (ST-1703) | hH3R | 8.6 nih.gov | - |

| Compound 5 | hH3R | - | 7.70 unisi.itnih.gov |

Enzyme Inhibition/Activation Profiles

Derivatives of 4-(3-Methyl-benzyl)-piperidine have been synthesized and evaluated for their modulatory effects on a range of enzymes critical to physiological and pathological processes. The following sections delineate the research findings concerning their inhibitory or activatory actions on specific enzyme classes.

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative diseases and depression. Piperidine-containing compounds, particularly benzylpiperidine derivatives, have been extensively studied as MAO inhibitors. acs.org Research has shown that certain pyridazinobenzylpiperidine derivatives are potent and selective inhibitors of MAO-B.

One study synthesized a series of 24 such derivatives and found that most exhibited greater inhibition of MAO-B compared to MAO-A. For instance, compound S5 , which features a 3-chloro substitution on the benzylidene ring, was identified as the most potent MAO-B inhibitor with an IC50 value of 0.203 μM. This compound also demonstrated the highest selectivity for MAO-B over MAO-A, with a selectivity index (SI) of 19.04. In contrast, the most potent inhibitor of MAO-A from this series was compound S15 , with an IC50 value of 3.691 μM. Kinetic studies revealed that the inhibition of MAO-B by these potent derivatives, such as S5, is of a competitive and reversible nature.

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (SI) for MAO-B |

| S5 (Pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 19.04 |

| S5 (Pyridazinobenzylpiperidine derivative) | MAO-A | 3.857 | |

| S16 (Pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 | |

| S15 (Pyridazinobenzylpiperidine derivative) | MAO-A | 3.691 |

This table presents the inhibitory concentrations (IC50) of select pyridazinobenzylpiperidine derivatives against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Data sourced from PubMed Central.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. Benzylpiperidine derivatives have been incorporated into various molecular scaffolds to target these enzymes.

A series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were synthesized and evaluated for their cholinesterase inhibitory potential. One derivative, compound 15b , which includes a sulfonamide group and a 2-methyl substitution on the benzyl ring, demonstrated potent inhibition of AChE with an IC50 value of 0.39 μM. Another compound from the series, 15j , was a highly effective BChE inhibitor with an IC50 of 0.16 μM. Kinetic and molecular modeling studies indicated that these compounds act as competitive inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. rsc.org

Furthermore, a tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine , was identified as a potent nanomolar inhibitor of both AChE and BChE. mdpi.com Another study on 4-oxypiperidine ethers found that compound ADS031 , which contains a benzyl moiety at position 1 of the piperidine ring, displayed significant inhibitory activity against AChE with an IC50 value of 1.537 μM. nih.gov

| Compound | Target Enzyme | IC50 (μM) |

| 15b (1,3-dimethylbenzimidazolinone derivative) | eeAChE | 0.39 |

| 15j (1,3-dimethylbenzimidazolinone derivative) | eqBChE | 0.16 |

| ADS031 (4-oxypiperidine ether derivative) | AChE | 1.537 |

| Compound 7a (3-(3-methoxyphenyl)propionic amide derivative) | eqBuChE | 0.66 |

This table displays the inhibitory concentrations (IC50) of various benzylpiperidine derivatives against acetylcholinesterase (AChE from electric eel) and butyrylcholinesterase (BChE from equine serum). Data sourced from multiple studies. rsc.orgnih.govnih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. The interaction of 4-(3-Methyl-benzyl)-piperidine derivatives with these enzymes can influence their pharmacokinetic profiles.

Studies on 4-amino-4-benzylpiperidine derivatives, developed as inhibitors of Protein Kinase B, assessed their effects on five human CYP isoforms. It was found that while most derivatives did not cause significant inhibition (IC50 > 10 μM), one compound, Compound 2 , showed specific inhibition of the CYP2D6 isoform with an IC50 value of 0.66 μM. acs.org

In a different context, a 4-benzylpiperidine derivative was investigated as an inhibitor of aromatase (CYP19A1), an enzyme crucial for estrogen synthesis and a target in breast cancer therapy. Compound 2g , featuring a chlorine substituent, was found to be a potent aromatase inhibitor with an IC50 of 0.024 μmol/L (24 nM). nih.gov

| Compound | Target Enzyme | IC50 (μM) |

| Compound 2 (4-amino-4-benzylpiperidine derivative) | CYP2D6 | 0.66 |

| Compound 2g (4-benzylpiperidine derivative) | Aromatase (CYP19A1) | 0.024 |

This table shows the inhibitory activity of specific benzylpiperidine derivatives against Cytochrome P450 isoforms. Data sourced from the Journal of Medicinal Chemistry acs.org and PubMed Central. nih.gov

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Inhibition of sEH is therefore a therapeutic strategy for managing inflammation and hypertension. acgpubs.org

The benzylpiperidine scaffold has been utilized in the design of sEH inhibitors. In a study focused on developing novel inhibitors, a chromen-2-amide derivative decorated with a benzylpiperidine moiety, Compound 7 , was identified as an effective sEH inhibitor. This compound demonstrated concentration-dependent inhibition of human sEH with an IC50 value of 1.75 μM, establishing it as a promising lead structure for the development of new anti-inflammatory agents. nih.gov

| Compound | Target Enzyme | IC50 (μM) |

| Compound 7 (Chromen-2-amide derivative) | human sEH | 1.75 |

This table presents the inhibitory concentration (IC50) of a benzylpiperidine-containing chromen-2-amide derivative against human soluble epoxide hydrolase (sEH). Data sourced from ACG Publications. nih.gov

Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a target for agents developed to treat hyperpigmentation disorders. Research has indicated that piperidine-based structures can effectively inhibit this enzyme.

A study on N-substituted bipiperidine compounds explored their potential as tyrosinase inhibitors. A derivative featuring a 4'-methylbenzyl substitution was found to exhibit potent inhibition of tyrosinase, with a measured IC50 value of 1.72 μM. This finding highlights the importance of the substituted benzyl group for potent activity and positions this compound as a significant lead for future drug design in this area.

| Compound | Target Enzyme | IC50 (μM) |

| 4'-methylbenzyl substituted bipiperidine | Tyrosinase | 1.72 |

This table shows the inhibitory concentration (IC50) of a 4'-methylbenzyl substituted bipiperidine against tyrosinase.

Leukotriene A4 (LTA4) hydrolase is a bifunctional enzyme that converts LTA4 into leukotriene B4 (LTB4), a potent pro-inflammatory mediator. google.com As such, inhibitors of LTA4 hydrolase are of interest for the treatment of inflammatory diseases. While piperidine and piperazine (B1678402) scaffolds have been generally proposed as bases for designing LTA4 hydrolase inhibitors, specific research detailing the inhibitory activity of 4-(3-Methyl-benzyl)-piperidine or its close derivatives against this enzyme is not extensively available in the reviewed scientific literature.

Modulation of Ion Channels and Transporters

Derivatives of 4-benzylpiperidine have been shown to modulate the activity of monoamine transporters. nih.gov Specifically, 4-benzylpiperidine itself acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. wikipedia.org It has an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5,246 nM for serotonin. wikipedia.org Furthermore, some 4-benzylpiperidine carboxamides have been identified as triple reuptake inhibitors, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov Molecular docking studies have revealed that the 4-benzylpiperidine moiety of these compounds interacts with hydrophobic residues within the binding pockets of these transporters. nih.gov Additionally, a series of 1,4-diphenethylpiperidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), with some compounds exhibiting Ki values as low as 9.3 nM for the inhibition of dopamine uptake. nih.gov

Preclinical Evaluation of Therapeutic Potentials

Neurological and Psychiatric Disorders (e.g., Analgesic, Anticholinergic, Neuroprotective, Antipsychotic)

The 4-(3-Methyl-benzyl)-piperidine scaffold is a component of various derivatives with potential applications in treating neurological and psychiatric disorders.

Analgesic: Several derivatives of 4-anilinopiperidine have been synthesized and shown to possess analgesic properties. oup.com The analgesic activity of some alkyl piperidine derivatives has been compared to pethidine, showing varying degrees of efficacy. researchgate.net Furthermore, dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands based on a benzylpiperidine structure have demonstrated potent antinociceptive effects in various pain models with fewer opioid-related side effects. nih.gov

Anticholinergic and Neuroprotective: N-benzylpiperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing potential for Alzheimer's disease treatment. nih.gov Some of these compounds also exhibit neuroprotective activities in cell-based assays. nih.govthieme-connect.com Molecular hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) have been developed as multifunctional agents for Alzheimer's, targeting acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1, while also showing anti-Aβ aggregation potential and neuroprotective effects. acs.orgacs.org

Antipsychotic: The piperidine ring is a common structural feature in many antipsychotic drugs. nih.gov While specific 4-(3-Methyl-benzyl)-piperidine derivatives are not explicitly detailed as antipsychotics in the search results, the broader class of 4-benzylpiperidine derivatives, such as RMI-10608, have been investigated for potential use in treating psychosis due to their NMDA antagonist pharmacology. wikipedia.org The antipsychotic activity of piperidine derivatives is often associated with their interaction with dopamine and serotonin receptors. nih.gov

Anti-inflammatory and Immunomodulatory Research

Derivatives of piperidine are recognized for their potential anti-inflammatory properties. nih.gov Research into specific analogues has demonstrated tangible effects in established experimental models of inflammation.

One study investigated the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) for its activity in both acute and chronic inflammation phases. nih.gov In the carrageenan-induced paw edema test, an acute inflammation model, compound C1 exhibited a significant, dose-dependent reduction in edema. [3. A]t 200mg/kg, it reduced edema by 90.32%, an effect comparable to the standard anti-inflammatory drug indomethacin, which showed an 89.93% reduction at a 20mg/kg dose. nih.gov In a chronic inflammation model using cotton pellet granuloma, the same derivative demonstrated a 46.1% antiproliferative effect at a 100mg/kg dose, which was comparable to indomethacin's 43.1% inhibition at 20mg/kg. nih.gov The compound also significantly inhibited hyaluronidase-induced increases in capillary permeability, a key process in the inflammatory response. nih.gov

In the realm of immunomodulation, certain piperidine derivatives have been identified as inhibitors of the PD-1/PD-L1 interaction. google.com This interaction is a critical checkpoint in the immune system that can be exploited by cancer cells to evade immune detection. Compounds such as (S)-1-(2,6-dimethoxy-4-((2-methylbiphenil-3-il)methoxy)benzyl)piperidine-2-carboxylic acid have been highlighted for their potential in cancer immunotherapy by blocking this pathway. google.com

| Compound Studied | Model/Test | Key Findings | Reference |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Carrageenan-induced paw edema (acute) | Decreased edema by 61.98%, 80.84%, and 90.32% at 50, 100, and 200 mg/kg doses, respectively. | nih.gov |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Cotton pellet granuloma (chronic) | Showed 46.1% antiproliferative effect at 100 mg/kg. | nih.gov |

| (S)-1-(2,6-dimethoxy-4-((2-methylbiphenil-3-il)methoxy)benzyl)piperidine-2-carboxylic acid | PD-1/PD-L1 Interaction Assay | Identified as an inhibitor of the PD-1/PD-L1 interaction, suggesting immunomodulatory potential for cancer treatment. | google.com |

Anticancer and Antiproliferative Investigations

The piperidine scaffold is present in numerous compounds investigated for their effects against cancer cell proliferation. nih.govnih.gov Research has explored the activity of various piperidine derivatives against a panel of human cancer cell lines.

In one comprehensive study, a series of highly functionalized piperidines were evaluated for their antiproliferative effects on eight cancer cell lines. nih.gov The cell lines included U251 (glioma), MCF7 (breast), NCI/ADR-RES (ovarian, adriamycin-resistant), 786-0 (kidney), NCI-H460 (non-small cell lung), PC-3 (prostate), and HT29 (colon). nih.gov The study found that the cancer cell lines displayed varying sensitivity to the tested compounds, with U251, MCF7, NCI/ADR-RES, NCI-H460, and HT29 cells being generally the least sensitive. researchgate.net Importantly, the derivatives were found to be considerably more toxic to the cancer cell lines than to the normal human keratinocyte cell line (HaCaT). nih.govresearchgate.net A potential mechanism of action for some of these derivatives against PC-3 prostate cancer cells was linked to their ability to neutralize reactive oxygen species (ROS), which are known to be involved in the proliferation and survival of these specific cancer cells. nih.gov

Further studies have highlighted other specific piperidine derivatives. The compound 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) has been reported to induce redox homeostasis in H441 lung adenocarcinoma cells without affecting normal lung cells. nih.gov Another derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, was found to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov The anticancer mechanisms of piperidine compounds can involve the activation of molecular pathways that lead to apoptosis, including the release of ROS and the activation of caspases. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Highly functionalized piperidines | U251, MCF7, NCI/ADR-RES, 786-0, NCI-H460, PC-3, HT29 | Showed antiproliferative activity; toxicity was higher in cancer cells than in normal HaCaT cells. Activity in PC-3 cells linked to ROS scavenging. | nih.govresearchgate.net |

| DTPEP | MDA-MB-231 (ER- breast), MCF-7 (ER+ breast) | Inhibited cell proliferation by restricting the cell cycle in the G0/G1 phase. | nih.gov |

| CLEFMA | H441 and A549 (lung adenocarcinoma) | Induced redox homeostasis in cancer cells but did not affect normal lung cells. | nih.gov |

Cardiovascular Effects (e.g., Antiarrhythmic)

The structural features of piperidine derivatives make them candidates for cardiovascular applications, particularly as antiarrhythmic agents. The mechanism often involves the blocking of ion channels, similar to local anesthetics like lidocaine, which is also used to treat ventricular arrhythmia. nih.gov

An experimental study focused on fluorinated ethynylpiperidine derivatives, LAS-286 and LAS-294, for their local anesthetic and antiarrhythmic properties. nih.gov In an aconitine-induced arrhythmia model, the derivative LAS-294 demonstrated a pronounced preventive antiarrhythmic effect. nih.gov At a low dosage of 0.1 mg/kg, it was effective in 90% of cases in preventing the development of mixed arrhythmia. nih.gov To understand the structure-activity relationship, molecular docking studies were performed, which confirmed a high binding affinity of these piperidine derivatives with the cardiac sodium channels Naᵥ1.4 and Naᵥ1.5, which are crucial targets for antiarrhythmic drugs. nih.gov

| Compound Studied | Model/Test | Key Findings | Reference |

| LAS-294 | Aconitine-induced arrhythmia (in vivo) | Showed a pronounced preventive antiarrhythmic effect in 90% of cases at a 0.1 mg/kg dose. | nih.gov |

| LAS-286, LAS-294 | Molecular Docking | Confirmed higher binding affinity with Naᵥ1.4 and Naᵥ1.5 sodium channel macromolecules compared to reference drugs. | nih.gov |

Anticonvulsant Activity

The search for new antiepileptic drugs has led to the investigation of various heterocyclic scaffolds, including piperidine. The design of novel anticonvulsant agents often involves targeting neurotransmitter systems, such as the GABAergic system.

In one study, new derivatives were designed as gamma-aminobutyric acid (GABA) agonists, and their anticonvulsant activity was evaluated in a pentylenetetrazole (PTZ) animal model, which induces seizures. nih.gov Several of the synthesized compounds were found to significantly improve seizure symptoms and reduce mortality rates in the animal model. nih.gov Specifically, derivative 3c was shown to notably increase the latency period before seizure onset compared to the control group. nih.gov Further testing with flumazenil, a GABAₐ receptor antagonist, indicated that compound 3c exerts its protective effect against PTZ-induced seizures through interaction with the synaptic GABAₐ receptor. nih.gov

| Compound/Derivative Class | Model/Test | Key Findings | Reference |

| GABA agonist derivatives | Pentylenetetrazole (PTZ)-induced seizure model | Some synthesized compounds improved seizure symptoms and reduced mortality. | nih.gov |

| Derivative 3c | Pentylenetetrazole (PTZ)-induced seizure model | Notably increased seizure latency compared to the control group. | nih.gov |

| Derivative 3c | Flumazenil inhibition test | The protective effect was confirmed to be mediated via the synaptic GABAₐ receptor. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Methyl Benzyl Piperidine Analogs

Systematic Exploration of Substituent Effects on the Piperidine (B6355638) Ring

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly impacts the pharmacological properties of the resulting compounds.

The nitrogen atom of the piperidine ring is a key site for modification, and the nature of the substituent at this position can dramatically alter a compound's interaction with its biological target. In a series of 1-aralkyl-4-benzylpiperidine derivatives, which are structurally analogous to 4-(3-methyl-benzyl)-piperidine, modifications to the N-aralkyl moiety were found to systematically affect their affinity for sigma (σ) receptors. The affinity of these compounds varied significantly, with a wide range of selectivity between σ1 and σ2 receptor subtypes. nih.gov

For instance, certain N-aralkyl substitutions can lead to compounds with high affinity for both sigma and serotonin (B10506) 5-HT1A receptors, while maintaining selectivity against dopamine (B1211576) D2 receptors. nih.gov This suggests that the N-substituent plays a crucial role in defining the selectivity profile of these ligands. In some cases, increasing the length of the linker between a phenyl ring and the basic nitrogen of the piperidine led to a decreased affinity for D4.2 and 5-HT2A receptors. nih.gov A benzyl (B1604629) moiety at the N-1 position of the piperidine ring in some series has been shown to be favorable for interaction with D4.2 and 5-HT2A receptors. nih.gov

The table below summarizes the impact of N-substitutions on the receptor binding affinity of 4-benzylpiperidine (B145979) analogs.

| N-Substituent | Target Receptor(s) | Effect on Affinity/Selectivity |

| Aralkyl groups | Sigma (σ) receptors | Varied affinity and selectivity for σ1 vs. σ2 subtypes. nih.gov |

| Benzyl | D4.2 and 5-HT2A receptors | Favorable for interaction. nih.gov |

| Phenylpropyl | D4.2 receptors | Potent ligand in some series. nih.gov |

Substituents on the carbon atoms of the piperidine ring also exert a profound influence on biological activity. The position and electronic nature of these substituents can affect the molecule's conformation, binding affinity, and efficacy. For example, the presence of a 4-methyl-substituted piperidine ring in certain derivatives has been associated with high inhibitory activity for monoamine oxidase B (MAO-B). nih.gov This highlights the importance of even small alkyl groups in modulating biological activity.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can also alter the pKa of the piperidine nitrogen and influence electrostatic interactions with the target protein. rsc.org

Modifications of the 3-Methyl-benzyl Moiety and their Pharmacological Consequences

The 3-methyl-benzyl group is another key pharmacophoric element that can be systematically modified to probe its role in ligand-receptor interactions.

The position of the methyl group on the benzyl ring is critical for optimal interactions with the target. While the focus here is on the 3-methyl position, studies on related N-benzyl piperidines have shown that substituents at the ortho and meta positions of the N-benzyl side chain can significantly affect affinities and selectivities for monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.net

Furthermore, the introduction of other substituents on the aromatic ring, such as fluoro or methoxy (B1213986) groups, can modulate the electronic and steric properties of the benzyl moiety, thereby influencing binding affinity and functional activity. For instance, in a series of benzylpiperidine derivatives, the introduction of a fluorine atom at the para position of a phenolic ring was found to be highly beneficial for inhibitory potency against monoacylglycerol lipase (B570770) (MAGL). unisi.it The addition of a methoxy group to the benzodioxazole (B13963649) ring in some piperine (B192125) derivatives was found to increase MAO inhibitory activity. nih.gov The number of aromatic rings in a molecule can also impact its developability, with a higher count potentially correlating with poorer aqueous solubility and increased risk of off-target effects. nih.gov

The following table illustrates the effects of substitutions on the benzyl moiety in related piperidine compounds.

| Substitution on Benzyl Moiety | Target | Observed Effect |

| Ortho and meta substituents on N-benzyl ring | DAT, SERT, NET | Altered affinities and selectivities. researchgate.net |

| Para-fluoro on a phenolic ring | MAGL | Beneficial for inhibitory potency. unisi.it |

| Methoxy on benzodioxazole ring | MAO | Increased inhibitory activity. nih.gov |

The choice of the linker influences the distance and geometry between the two key structural components, which in turn affects the formation of a productive binding orientation within the target protein. nih.gov The insertion of a piperazine (B1678402) ring into the linker of some molecules has been explored to improve rigidity and solubility. nih.gov However, the chemical groups near the piperazine can significantly affect its pKa and desired properties. nih.gov In the context of PROTACs (Proteolysis Targeting Chimeras), the length and composition of the linker are critical for the formation of a stable ternary complex and subsequent protein degradation. nih.gov While not directly studying 4-(3-methyl-benzyl)-piperidine, these findings underscore the principle that even subtle changes to the linker can have profound pharmacological consequences.

Conformational Analysis and Stereochemistry in SAR

The three-dimensional arrangement of atoms in 4-(3-methyl-benzyl)-piperidine analogs is a critical determinant of their biological activity. Conformational analysis and stereochemistry are therefore integral to understanding their SAR. The piperidine ring can adopt different chair conformations, and the orientation of the 4-(3-methyl-benzyl) substituent (axial vs. equatorial) can significantly influence how the molecule fits into a binding pocket. mdpi.com

Studies on substituted piperidines have shown that the stereochemistry of substituents can dramatically impact biological activity. For example, in a series of donepezil (B133215) analogs, the syn- and anti-conformations of substituents on the piperidine ring led to significant differences in their acetylcholinesterase inhibitory activity. acs.org The development of synthetic methods to access specific regio- and diastereoisomers of substituted piperidines is crucial for exploring these stereochemical effects in detail. whiterose.ac.uk The conformation of piperidine nucleoside analogs has been shown to be a key factor in their ability to mimic the bioactive conformation of their target molecules. mdpi.com

The crystal structure of a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, revealed a 'U' shape with the benzyl and mesitylene (B46885) rings oriented at a 72° difference from the piperidine ring base. nih.gov This type of detailed structural information is invaluable for understanding the preferred conformations and intermolecular interactions that can influence biological activity.

Development of Predictive SAR Models

The development of predictive Structure-Activity Relationship (SAR) models for 4-(3-Methyl-benzyl)-piperidine and its analogs is a crucial step in the drug discovery process. These computational models aim to establish a quantitative relationship between the chemical structure of a compound and its biological activity. By identifying the key molecular features that govern the activity of these compounds, predictive SAR models can guide the design of new, more potent, and selective molecules, thereby accelerating the drug development pipeline. Various quantitative structure-activity relationship (QSAR) methodologies have been employed to build predictive models for different biological targets of 4-benzylpiperidine analogs.

One common approach is the Hansch analysis, a classic QSAR method that correlates the biological activity of a series of compounds with their physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters. nih.gov For instance, in a study of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 receptor antagonists, a Hansch-type analysis was conducted to explore the influence of various substituents on the phenyl ring. nih.gov This analysis highlighted the importance of lipophilicity and the presence of electron-donating groups for the binding affinity of these compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) techniques, such as Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA), offer a more detailed insight into the steric and electrostatic interactions between the ligand and its target. nih.gov In the same study on CCR5 antagonists, 3D-QSAR analyses were performed. The most statistically significant model was derived from MSA, which identified several key structural features influencing the binding affinity. nih.gov For example, the model indicated that substituents with a high relative negative charge (RNCG) enhance binding affinity. nih.gov Conversely, an increase in the relative negative charge surface area (RNCS) was found to be detrimental to the activity. nih.gov The model also suggested that an increase in the length of the molecule along a specific axis (Lz) is beneficial, while an increase in the molecular shadow in a particular plane (Sxz) is unfavorable for binding affinity. nih.gov

For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives acting as sigma-1 (σ1) receptor ligands, a Hansch-type QSAR study was conducted to understand the impact of substitutions on the phenylacetamide aromatic ring. acs.orgnih.gov This analysis revealed that the position of the substituent significantly influences the binding affinity for both σ1 and σ2 receptors. acs.orgnih.gov Generally, 3-substituted compounds exhibited higher affinity compared to their 2- and 4-substituted counterparts. acs.orgnih.gov The study also showed that halogen substitutions tended to increase affinity for σ2 receptors, while electron-donating groups like hydroxyl, methoxy, or amino groups resulted in weaker affinity for σ2 receptors. acs.orgnih.gov

More advanced computational techniques, including multiple linear regression (MLR), genetic function approximation (GFA), and artificial neural networks (ANN), have also been applied to develop robust predictive models for N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors. tandfonline.com In one such study, a genetic algorithm was used to select the most relevant molecular descriptors from a large pool of calculated properties. tandfonline.com The resulting models, particularly the one developed using a multilayer perceptron (MLP) network, demonstrated excellent predictive capabilities. tandfonline.com The study emphasized the importance of rigorous internal and external validation techniques to ensure the robustness and predictive power of the developed QSAR models. tandfonline.com

The development of these predictive SAR models relies on the careful selection of a training set of molecules with known biological activities and a diverse range of structural features. The predictive power of the resulting models is then assessed using a separate test set of compounds that were not used in the model development. Statistical parameters such as the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive r² are used to evaluate the quality and predictive ability of the generated QSAR models.

The insights gained from these predictive models are invaluable for medicinal chemists. They provide a rational basis for the design of new 4-(3-Methyl-benzyl)-piperidine analogs with improved biological activity. For example, a predictive model might suggest that introducing a specific substituent at a particular position on the benzyl ring will enhance the compound's interaction with its biological target, leading to increased potency. By prioritizing the synthesis and testing of compounds that are predicted to be highly active, these models can significantly streamline the drug discovery process.

Interactive Data Table: Overview of Predictive SAR Models for 4-Benzylpiperidine Analogs

| Model Type | Target | Key Findings/Important Descriptors | Reference |

| Hansch Analysis | CCR5 Receptor | Lipophilicity and electron-donating substituents are important for binding affinity. | nih.gov |

| 3D-QSAR (MSA) | CCR5 Receptor | High relative negative charge (RNCG) is beneficial; increased relative negative charge surface area (RNCS) is detrimental. Molecular length (Lz) is conducive, while a larger molecular shadow (Sxz) is unfavorable. | nih.gov |

| Hansch Analysis | Sigma-1 (σ1) Receptor | The position of substituents on the phenylacetamide ring is crucial. 3-substituted analogs generally show higher affinity. Halogen substitution can increase σ2 affinity. | acs.orgnih.gov |

| MLR, GFA, ANN | Acetylcholinesterase (AChE) | A combination of various molecular descriptors selected by a genetic algorithm can be used to build highly predictive models. | tandfonline.com |

Computational Chemistry and in Silico Approaches for 4 3 Methyl Benzyl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as a piperidine (B6355638) derivative, to the active site of a target protein.

Molecular docking simulations are crucial for identifying the specific binding pockets within a protein that a ligand is likely to occupy. This analysis reveals the key amino acid residues that form critical interactions with the ligand, anchoring it within the active site.

For instance, in studies of analogous piperidine compounds, docking has been instrumental in understanding their mechanism of action. A notable example is the investigation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (E2020), a potent inhibitor of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. elsevierpure.com Docking studies predicted that this compound spans the entire binding cavity of AChE. The analysis identified several key residues responsible for its high-affinity binding:

The ammonium (B1175870) group of the piperidine ring was predicted to interact primarily with Trp84, Phe330, and Asp72 . elsevierpure.com

The benzyl (B1604629) group showed significant interactions with Trp84 and Phe330 . elsevierpure.com

The indanone moiety was found to interact with Tyr70 and Trp279 . elsevierpure.com

Similarly, docking studies on other N-benzyl piperidine derivatives against targets like the COVID-19 main protease have been performed to identify potential inhibitors, highlighting the versatility of this approach in identifying crucial ligand-protein interactions. nih.govresearchgate.net

Beyond identifying the binding site, molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the protein, typically expressed in units like kcal/mol. A lower binding energy score generally indicates a more stable and favorable interaction. These simulations also detail the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges, that stabilize the complex. nih.gov

In research involving piperidine derivatives targeting the sigma 1 receptor (S1R), docking studies have successfully predicted binding affinities (Ki values) and elucidated interaction modes. For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was found to have a high affinity for S1R, with a Ki value of 3.2 nM. nih.gov Computational analysis revealed that the positively charged nitrogen atom of the piperidine core is a critical pharmacophoric element for binding. nih.gov

Docking studies on a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, against SARS-CoV-2 proteins revealed favorable binding energies, suggesting its potential as a viral inhibitor. The interactions were characterized by π-π stacking between the aromatic moieties of the compound and the protein residues. nih.gov

Table 1: Predicted Binding Affinities of Piperidine Derivatives against Various Protein Targets

| Compound | Target Protein | Predicted Binding Affinity/Score |

|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Ki = 3.2 nM |

| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile | Cancer Osaka Thyroid (COT) Kinase | High Docking Score |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the conformational stability of the complex and the dynamics of the interactions. rsc.org